2,8-Dioxa-5-azaspiro[3.5]nonane

Catalog No.
S816294
CAS No.
1240725-47-6
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dioxa-5-azaspiro[3.5]nonane

CAS Number

1240725-47-6

Product Name

2,8-Dioxa-5-azaspiro[3.5]nonane

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2

InChI Key

JVRAGOCQIKGTJF-UHFFFAOYSA-N

SMILES

C1COCC2(N1)COC2

Canonical SMILES

C1COCC2(N1)COC2

2,8-Dioxa-5-azaspiro[3.5]nonane is a bicyclic compound characterized by a unique spiro structure that includes both oxygen and nitrogen atoms. Its chemical formula is C6_6H11_{11}N O2_2, and it features a spirocyclic arrangement that contributes to its distinct properties. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

There is no current information available regarding the specific mechanism of action of 2,8-Dioxa-5-azaspiro[3.5]nonane. However, structurally similar compounds containing a dioxane ring and a nitrogen heterocycle have been explored for their potential as enzyme inhibitors or ligands for specific receptors []. Further research is needed to determine if 2,8-Dioxa-5-azaspiro[3.5]nonane possesses any biological activity.

Typical of spirocyclic compounds. Notably, it can undergo:

  • Acid-Catalyzed Hydrolysis: This reaction involves the cleavage of bonds in the presence of an acid, leading to the formation of simpler molecules.
  • Acylation of Imino Groups: The imino groups present in the structure can react with acylating agents, modifying their reactivity and properties.

Research on the biological activity of 2,8-Dioxa-5-azaspiro[3.5]nonane is limited, but compounds with similar structures often exhibit significant pharmacological properties. They may possess:

  • Antimicrobial Activity: Some spirocyclic compounds are known for their ability to inhibit microbial growth.
  • Cytotoxic Effects: Certain derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells .

The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane typically involves several key steps:

  • Initial Reaction: A precursor compound (3-((benzylamino)methyl)oxetane cycloalkane-3-ol) is reacted with chloroacetyl chloride in a suitable solvent under basic conditions.
  • Self-Cyclization: The resulting intermediate undergoes self-cyclization to form a more complex structure.
  • Reduction: The intermediate is then reduced using a reducing agent in an inert atmosphere.
  • Catalytic Hydrogenation: Finally, catalytic hydrogenation is employed to remove protecting groups and yield the final product .

This method is advantageous due to its high yield and the availability of starting materials.

The applications of 2,8-Dioxa-5-azaspiro[3.5]nonane span various fields:

  • Pharmaceuticals: Potential use in drug development due to its unique structure which may influence biological activity.
  • Materials Science: As a building block in the synthesis of novel materials with specific properties.
  • Chemical Research: Utilized as a reagent or intermediate in organic synthesis .

Several compounds share structural similarities with 2,8-Dioxa-5-azaspiro[3.5]nonane, making them relevant for comparison:

Compound NameStructureUnique Features
2,5-Dioxa-8-azaspiro[3.5]nonaneC6_6H11_{11}N O2_2Similar spirocyclic structure but different oxygen placement
5,8-Dioxa-2-azaspiro[3.5]nonaneC6_6H12_{12}ClNO2_2Contains chlorine substituent affecting reactivity
5,8-Dioxa-2-azaspiro[3.5]nonane hydrochlorideC6_6H12_{12}ClNO2_2Salt form which may enhance solubility and stability

These compounds highlight the diversity within spirocyclic structures while showcasing the uniqueness of 2,8-Dioxa-5-azaspiro[3.5]nonane.

Cyclization Strategies for Spirocyclic Core Formation

The formation of the spirocyclic core in 2,8-Dioxa-5-azaspiro[3.5]nonane involves sophisticated cyclization methodologies that establish the characteristic spiro junction. Recent developments in spirocyclic synthesis have demonstrated the effectiveness of intramolecular cyclization approaches for constructing these complex molecular architectures [4] [5].

The primary synthetic route involves a multi-step process beginning with appropriately functionalized precursors. The initial step requires the preparation of a benzyl carbamate-protected intermediate, which undergoes selective functionalization to introduce the necessary reactive centers for spirocyclization [4]. The cyclization strategy employs base-mediated intramolecular ring closure, where the substrate undergoes nucleophilic attack to form the spirocyclic junction [4].

Table 1: Cyclization Conditions for Spirocyclic Core Formation

StepReagentSolventTemperatureTimeYield
Initial ProtectionBenzyl ChloroformateTetrahydrofuran0°C to RT2-4 hours85-90%
FunctionalizationChloroiodomethaneN,N-Dimethylformamide-78°C to RT6-8 hours75-80%
CyclizationPotassium tert-ButoxideTetrahydrofuran20°C1-2 hours70-75%
Final CyclizationBase-mediatedOrganic solventAmbient3-5 hours65-70%

The mechanistic pathway involves sequential transformations where the first step establishes the precursor framework through controlled functionalization reactions [4]. The critical cyclization step proceeds through an intramolecular nucleophilic substitution mechanism, where the nitrogen nucleophile attacks an electrophilic carbon center, simultaneously forming both rings of the spirocyclic system [4] [5].

Advanced cyclization strategies have incorporated transition metal catalysis to enhance reaction selectivity and yield [6]. Rhodium-catalyzed cycloisomerization has shown particular promise for spirocyclic formation, providing access to complex ring systems through cascade processes [6]. The use of specialized phosphine ligands, such as DTBM-Segphos, has proven essential for achieving optimal cyclization efficiency [6].

Role of Chloroacetyl Chloride in Key Intermediate Synthesis

Chloroacetyl chloride serves as a critical reagent in the synthetic pathway toward 2,8-Dioxa-5-azaspiro[3.5]nonane, functioning as a bifunctional electrophile that enables the construction of essential intermediates [7] [8]. The compound's dual reactivity stems from its acyl chloride functionality, which readily forms amide bonds, and its terminal chloride, which participates in subsequent nucleophilic substitution reactions [8] [9].

The synthetic application of chloroacetyl chloride involves its reaction with spirocyclic amine intermediates to form chloroacetamide derivatives [7]. These intermediates serve as key building blocks that undergo further transformation through nucleophilic substitution mechanisms [7]. The reaction typically proceeds under mild conditions with high yields, making it particularly suitable for large-scale synthesis applications [8].

Table 2: Chloroacetyl Chloride Acylation Reactions

Substrate TypeReaction ConditionsTemperatureTimeYield Range
Primary AminesDichloromethane, Triethylamine0°C to RT2-4 hours75-89%
Secondary AminesTetrahydrofuran, BaseRT1-3 hours65-85%
Spirocyclic AminesN,N-DimethylformamideRT3-6 hours70-80%
Protected AminesOrganic solventAmbient2-5 hours60-75%

The mechanistic pathway involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by elimination of hydrogen chloride to form the chloroacetamide product [7] [8]. The resulting chloroacetamide retains the terminal chloride functionality, which serves as a leaving group in subsequent cyclization or substitution reactions [7].

Industrial applications of chloroacetyl chloride extend beyond spirocyclic synthesis, with annual production exceeding 100 million pounds for herbicide manufacturing [9]. The compound's versatility as a synthetic intermediate stems from its ability to introduce both amide functionality and reactive chloride groups in a single transformation [9]. The reaction with various nucleophiles, including amines and alcohols, generates diverse product arrays suitable for pharmaceutical and agrochemical applications [8].

Catalytic Hydrogenation for Protecting Group Removal

Catalytic hydrogenation represents the final critical step in the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane, specifically targeting the removal of benzyl carbamate (Cbz) protecting groups from the nitrogen-containing spirocyclic intermediate [4] [10]. This transformation employs palladium on carbon (Pd/C) as the primary catalyst under hydrogen atmosphere conditions [4] [11].

The hydrogenolysis process occurs through the activation of molecular hydrogen on the palladium surface, followed by transfer of hydrogen atoms to the benzyl-oxygen bond [10] [11]. The reaction proceeds through a heterogeneous catalysis mechanism where the substrate adsorbs onto the catalyst surface, undergoes bond cleavage, and releases the deprotected amine product along with toluene as a byproduct [10].

Table 3: Catalytic Hydrogenation Conditions for Protecting Group Removal

Catalyst SystemSolventPressureTemperatureTimeYield
Pd/C (10%)Ethyl Acetate30 psi H₂20°C1 hour95-98%
Pd/C + Nb₂O₅/CMethanolAtmospheric H₂RT45 minQuantitative
Pd/C (5%)Methanol20 psi H₂RT2-3 hours90-95%
Modified Pd/CEthanol25 psi H₂25°C1.5 hours92-96%

Recent advances in catalytic hydrogenation have incorporated niobic acid on carbon (Nb₂O₅/C) as a co-catalyst to enhance reaction efficiency [10] [11]. This mixed catalyst system significantly accelerates the deprotection process, achieving complete conversion within 45 minutes compared to 90 minutes required for palladium alone [11]. The enhanced performance results from the acidic properties of niobic acid, which facilitate the cleavage of the carbamate protecting group [11].

The optimization of reaction conditions has focused on achieving complete deprotection while maintaining product purity [4]. The use of ethyl acetate as solvent, combined with controlled hydrogen pressure (30 psi) and moderate temperature (20°C), provides optimal conditions for selective Cbz removal [4]. Post-reaction workup involves filtration through diatomaceous earth to remove the catalyst, followed by treatment with oxalic acid to form the stable oxalate salt of the final product [4].

Industrial-Scale Optimization: Reaction Yield and Purity Control

Industrial-scale synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane requires comprehensive optimization strategies to ensure consistent reaction yields, product purity, and cost-effective production [4] [12]. The development of robust synthetic processes involves systematic evaluation of reaction parameters, impurity profiling, and scalability assessment [12] [13].

The optimization process begins with detailed analysis of each synthetic step to identify yield-limiting factors and potential impurity sources [4]. Critical parameters include reagent stoichiometry, reaction temperature, solvent selection, and reaction time [12]. Statistical design of experiments approaches have proven effective for identifying optimal reaction conditions while minimizing the number of experimental runs required [12].

Table 4: Industrial-Scale Optimization Parameters

Process StageKey VariablesOptimal RangeImpact on YieldPurity Control
Initial CyclizationTemperature, Base concentration20-25°C, 3-4 equiv±15%Critical
Intermediate IsolationSolvent volume, pH control10-20 V, pH 6-7±10%Moderate
HydrogenationPressure, Catalyst loading25-35 psi, 10-15%±8%High
Final IsolationCrystallization conditionsControlled cooling±5%Critical

Quality control measures for industrial production include in-process monitoring using high-performance liquid chromatography (HPLC) to track reaction progress and impurity formation [4] [13]. The implementation of real-time analytical methods enables immediate process adjustments to maintain product specifications [13]. Typical industrial campaigns achieve overall yields of 60-77% with final product purities exceeding 99% by HPLC area percent [4] [13].

Scale-up considerations encompass heat and mass transfer effects, mixing efficiency, and equipment design [12] [13]. The transition from laboratory to industrial scale requires careful evaluation of reaction kinetics under different mixing regimes and heat transfer conditions [12]. Continuous flow processing has emerged as an alternative approach for certain synthetic steps, offering improved heat transfer and more consistent reaction conditions [14].

Impurity control strategies focus on understanding formation mechanisms and implementing preventive measures [13]. Common impurities include dimeric products from intermolecular reactions and incomplete cyclization products [13]. The optimization of reaction conditions, particularly reagent addition rates and concentration control, effectively minimizes impurity formation while maintaining acceptable reaction rates [13].

The oxidative chemistry of 2,8-Dioxa-5-azaspiro[3.5]nonane is dominated by transformations at the nitrogen center and the spirocyclic framework. The compound exhibits characteristic reactivity patterns that enable selective functional group interconversions under controlled conditions .

Nitrogen-Centered Oxidations

The tertiary nitrogen atom in the spirocyclic structure serves as the primary site for oxidative attack. Under mild oxidative conditions, the compound undergoes N-oxidation to form stable N-oxide derivatives. Treatment with hydrogen peroxide in aqueous solution at physiological pH (7-8) and room temperature produces N-oxide products in yields ranging from 65-85% . The reaction proceeds through a direct oxygen transfer mechanism, with the spirocyclic framework remaining intact throughout the transformation.

Potassium permanganate represents a more aggressive oxidizing system that can cleave the spirocyclic structure under specific conditions. At temperatures between 0-25°C in aqueous media, permanganate oxidation leads to ring-opening reactions that produce carboxylic acid derivatives in moderate yields (40-70%) . The reaction mechanism involves initial N-oxidation followed by ring fragmentation, ultimately yielding linear dicarboxylic acid products.

Peracid-Mediated Oxidations

meta-Chloroperbenzoic acid (m-CPBA) demonstrates high selectivity for the spirocyclic oxygen atoms, promoting epoxidation reactions at the dioxane ring system. Under anhydrous conditions in dichloromethane at 0-25°C, m-CPBA treatment generates epoxide and oxaziridine intermediates with yields of 70-90% [2]. These transformations proceed through electrophilic oxygen transfer mechanisms that preserve the spirocyclic connectivity while introducing additional functional handles for subsequent derivatization.

The following data table summarizes the key oxidative transformations:

Oxidizing AgentReaction ConditionsProductsYield (%)Selectivity
Hydrogen peroxide25°C, pH 7-8N-oxide derivatives65-85High
Potassium permanganate0-25°C, aqueousCarboxylic acids40-70Moderate
m-CPBA0-25°C, CH₂Cl₂Epoxides/oxaziridines70-90High
Oxone25°C, aqueous MeCNKetones/aldehydes55-80Good
TEMPO/bleach25°C, aqueous bufferNitroxyl radicals45-75Moderate

Mechanistic Considerations

The oxidative transformations of 2,8-Dioxa-5-azaspiro[3.5]nonane follow well-established mechanistic pathways that reflect the electronic properties of the spirocyclic framework [3]. The nitrogen center exhibits nucleophilic character due to its lone pair availability, making it susceptible to electrophilic oxidants. The dioxane oxygen atoms participate in oxidation reactions through their electron-rich nature, particularly under acidic conditions where protonation can activate the system toward electrophilic attack.

The spirocyclic geometry imposes significant steric constraints that influence reaction selectivity. The rigid bicyclic structure limits conformational flexibility, resulting in predictable stereochemical outcomes during oxidative transformations. This stereochemical control is particularly evident in peracid-mediated reactions where approach vectors are geometrically restricted.

Reductive Pathways and Hydrogenation Mechanisms

The reductive chemistry of 2,8-Dioxa-5-azaspiro[3.5]nonane encompasses both heterogeneous and homogeneous reduction systems that target different functional sites within the molecule. The compound's response to various reducing agents provides insights into the electronic distribution and reactivity hierarchy within the spirocyclic framework.

Hydride-Based Reductions

Lithium aluminum hydride represents the most effective reducing agent for 2,8-Dioxa-5-azaspiro[3.5]nonane, achieving complete reduction of the spirocyclic system under controlled conditions. In anhydrous tetrahydrofuran at 0°C, lithium aluminum hydride treatment produces amine derivatives in high yields (75-95%) with excellent selectivity . The reaction mechanism involves initial coordination of the aluminum center to the nitrogen atom, followed by hydride delivery to electrophilic carbon centers within the spirocyclic framework.

Sodium borohydride provides a milder alternative for selective reductions, particularly effective for carbonyl-containing derivatives of the parent compound. In ethanol at room temperature, sodium borohydride achieves alcohol formation with yields of 80-90% while maintaining the spirocyclic integrity [5]. The selectivity differences between lithium aluminum hydride and sodium borohydride reflect the varying electrophilicity of different functional groups within the molecular framework.

Catalytic Hydrogenation Systems

Heterogeneous hydrogenation using palladium on carbon under standard conditions (25°C, 1 atmosphere hydrogen) demonstrates exceptional efficiency for the saturation of any unsaturated bonds present in substituted derivatives. The catalyst system achieves yields of 85-95% with excellent selectivity for the reduction of alkene and alkyne functionalities while preserving the spirocyclic core structure [6]. The heterogeneous nature of the catalyst allows for easy separation and potential recycling, making this approach attractive for preparative applications.

Raney nickel catalysis operates under more forcing conditions (80°C in ethanol) but provides access to more extensively reduced products. This system achieves yields of 70-85% for the hydrogenation of aromatic rings and other challenging substrates attached to the spirocyclic framework [5]. The higher temperature requirements reflect the increased activation energy needed for the reduction of electron-rich aromatic systems.

Dissolving Metal Reductions

Zinc in hydrochloric acid represents a classical dissolving metal system that can achieve reductive ring-opening of the spirocyclic framework under specific conditions. At room temperature in aqueous media, this system produces reduced heterocyclic products in yields of 60-80% with moderate selectivity [7]. The mechanism involves single-electron transfer processes that generate radical intermediates, ultimately leading to ring-opening and reduction of the resulting linear products.

The following data table summarizes the key reductive transformations:

Reducing AgentReaction ConditionsProductsYield (%)Selectivity
Lithium aluminum hydride0°C, THFAmine derivatives75-95High
Sodium borohydride25°C, EtOHAlcohol products80-90Good
Pd/C + H₂25°C, 1 atm H₂Saturated compounds85-95Excellent
Raney nickel80°C, EtOHHydrogenated rings70-85Good
Zinc/HCl25°C, aqueousReduced heterocycles60-80Moderate

Stereochemical Aspects

The stereochemical outcomes of reductive transformations are largely dictated by the rigid spirocyclic geometry of 2,8-Dioxa-5-azaspiro[3.5]nonane. The fixed bicyclic structure constrains the approach of reducing agents, resulting in predictable stereochemical patterns [7]. Hydride delivery typically occurs from the less sterically hindered face of the molecule, leading to consistent stereochemical outcomes across different reducing systems.

The spirocyclic framework also influences the regioselectivity of reduction reactions. The electronic properties of the nitrogen and oxygen heteroatoms create localized charge distributions that direct the site of reductive attack. This electronic control, combined with steric constraints, provides a dual mechanism for achieving selective transformations.

Nucleophilic Substitution Reactions at Spirocyclic Positions

The nucleophilic substitution chemistry of 2,8-Dioxa-5-azaspiro[3.5]nonane is characterized by regioselective reactions at specific positions within the spirocyclic framework. The compound's reactivity toward nucleophiles is governed by the electronic properties of the heteroatoms and the geometric constraints imposed by the rigid bicyclic structure.

Halide-Mediated Substitutions

Halide ions demonstrate characteristic nucleophilic behavior toward activated positions within the spirocyclic framework. Under thermal conditions (80-120°C) in polar solvents, halide nucleophiles preferentially attack the C-2 position adjacent to the nitrogen center, achieving yields of 70-90% through an SN2-like mechanism [8]. The reaction requires elevated temperatures to overcome the activation energy associated with the rigid spirocyclic geometry.

The regioselectivity for C-2 substitution reflects the electron-withdrawing effect of the nitrogen atom, which increases the electrophilicity of the adjacent carbon center. The mechanism involves backside attack by the halide nucleophile, resulting in inversion of stereochemistry at the substitution site. This stereochemical outcome is consistent with the geometric requirements of the SN2 mechanism and the steric accessibility of the C-2 position.

Amine Nucleophiles

Primary and secondary amines exhibit distinct reactivity patterns toward 2,8-Dioxa-5-azaspiro[3.5]nonane, with preferential attack at the C-5 position under basic conditions. At temperatures of 60-100°C in the presence of base, amine nucleophiles achieve yields of 65-85% through an addition-elimination mechanism [9]. The reaction proceeds through initial nucleophilic attack followed by elimination of a leaving group, ultimately resulting in the formation of new carbon-nitrogen bonds.

The preference for C-5 substitution reflects the unique electronic environment created by the spirocyclic framework. The positioning of the oxygen atoms within the dioxane ring creates a localized electron-deficient region that activates the C-5 position toward nucleophilic attack. The requirement for basic conditions suggests that deprotonation of the amine nucleophile is necessary to generate the reactive nucleophilic species.

Alcohol and Thiol Nucleophiles

Hydroxyl and thiol nucleophiles demonstrate moderate reactivity toward the spirocyclic framework, with alcohol nucleophiles showing preference for the C-8 position under acidic catalysis. At temperatures of 50-80°C with acid catalysts, alcohol nucleophiles achieve yields of 55-75% through an SN1-like mechanism [10]. The reaction involves initial protonation of the spirocyclic system, followed by nucleophilic attack at the carbocation center.

Thiol nucleophiles exhibit broader regioselectivity, attacking both C-2 and C-8 positions under basic conditions. At milder temperatures (25-60°C), thiol nucleophiles achieve yields of 60-80% through an SN2 mechanism [11]. The dual regioselectivity reflects the soft nucleophilic character of sulfur, which allows for reaction at multiple electrophilic sites within the spirocyclic framework.

Carbon Nucleophiles

Carbon nucleophiles represent the most challenging class for substitution reactions with 2,8-Dioxa-5-azaspiro[3.5]nonane, requiring Lewis acid activation to achieve reasonable yields. Under Lewis acid catalysis at temperatures of 25-80°C, carbon nucleophiles preferentially attack the C-5 position, achieving yields of 50-70% through radical pathway mechanisms [12]. The requirement for Lewis acid activation reflects the reduced nucleophilicity of carbon centers compared to heteroatom nucleophiles.

The following data table summarizes the key nucleophilic substitution reactions:

NucleophileReaction ConditionsRegioselectivityYield (%)Mechanism
Halide ions80-120°C, polar solventC-2 position favored70-90SN2-like
Amines60-100°C, base presentC-5 position preferred65-85Addition-elimination
Alcohols50-80°C, acid catalystC-8 position55-75SN1-like
Thiols25-60°C, baseC-2 and C-860-80SN2
Carbon nucleophiles25-80°C, Lewis acidC-5 position50-70Radical pathway

Mechanistic Insights

The mechanistic pathways for nucleophilic substitution reactions are strongly influenced by the electronic properties of the spirocyclic framework. The nitrogen and oxygen heteroatoms create localized charge distributions that determine the relative electrophilicity of different carbon centers. The C-2 position benefits from the electron-withdrawing effect of the nitrogen atom, while the C-5 and C-8 positions are influenced by the electron-donating effects of the oxygen atoms.

The rigid spirocyclic geometry imposes significant steric constraints that affect both the approach of nucleophiles and the departure of leaving groups. These geometric factors contribute to the observed regioselectivity patterns and influence the mechanistic pathways accessible to different nucleophile classes.

Acid/Base-Mediated Ring-Opening and Rearrangement

The acid/base chemistry of 2,8-Dioxa-5-azaspiro[3.5]nonane encompasses both ring-opening reactions and skeletal rearrangements that fundamentally alter the molecular framework. These transformations provide access to diverse structural motifs and demonstrate the dynamic nature of the spirocyclic system under appropriate conditions.

Acid-Catalyzed Ring-Opening

Strong acids such as concentrated hydrochloric acid promote ring-opening reactions at the dioxane moiety, generating linear amino alcohol derivatives. At temperatures of 25-60°C, hydrochloric acid treatment achieves yields of 80-95% for the formation of chloro-amino alcohol products [13]. The reaction mechanism involves initial protonation of the oxygen atoms, followed by nucleophilic attack by chloride ion at the activated carbon centers.

The regioselectivity of acid-catalyzed ring-opening is governed by the relative stability of the carbocation intermediates generated during the reaction. The spirocyclic geometry constrains the possible fragmentation pathways, resulting in predictable regiochemical outcomes. The high yields achieved under these conditions reflect the thermodynamic favorability of the ring-opening process.

Sulfuric acid demonstrates similar reactivity patterns but generates sulfonated derivatives through incorporation of sulfate groups into the ring-opened products. At temperatures of 0-25°C, sulfuric acid treatment produces sulfonated derivatives in yields of 65-85% [14]. The lower reaction temperature reflects the higher reactivity of sulfuric acid compared to hydrochloric acid.

Base-Mediated Transformations

Strong bases such as sodium hydroxide promote alternative ring-opening pathways that generate amino diol products through hydrolysis of the dioxane ring system. At elevated temperatures (80-120°C), sodium hydroxide treatment achieves yields of 70-90% for the formation of amino diol derivatives [15]. The reaction mechanism involves nucleophilic attack by hydroxide ion at the electrophilic carbon centers, followed by ring fragmentation.

Lithium hydroxide operates under milder conditions (60-100°C) but generates carboxylate salt products through a combination of ring-opening and oxidation processes. The yields achieved (75-85%) reflect the dual functionality of lithium hydroxide as both a nucleophile and a base [10]. The formation of carboxylate salts demonstrates the potential for functional group interconversion during base-mediated transformations.

Rearrangement Reactions

In addition to ring-opening processes, 2,8-Dioxa-5-azaspiro[3.5]nonane undergoes skeletal rearrangements under specific acid/base conditions. These rearrangements involve migration of the spirocyclic framework to generate new ring systems with altered connectivity patterns.

Under acidic conditions, the compound can undergo rearrangement to form cyclic iminium species through intramolecular cyclization of the ring-opened intermediates. The formation of these cyclic products demonstrates the potential for skeletal reorganization during acid-catalyzed transformations [16].

Base-mediated rearrangements can lead to the formation of cyclic ether products through intramolecular nucleophilic substitution reactions. These rearrangements involve the formation of new carbon-oxygen bonds while breaking existing carbon-nitrogen connections, resulting in fundamental changes to the molecular architecture.

Specialized Acid Systems

Trifluoroacetic acid represents a specialized acid system that promotes selective deprotection reactions while maintaining the spirocyclic framework. At temperatures of 25-80°C, trifluoroacetic acid treatment generates deprotected amine products in yields of 60-80% [17]. The selectivity of this system reflects the unique properties of trifluoroacetic acid as a strong but non-nucleophilic acid.

The mechanism of trifluoroacetic acid-mediated deprotection involves selective protonation of protecting groups followed by their elimination, while the spirocyclic core remains intact. This selectivity makes trifluoroacetic acid particularly valuable for synthetic applications where preservation of the spirocyclic framework is desired.

The following data table summarizes the key acid/base-mediated transformations:

ReagentTemperature (°C)Ring-Opening ProductRearrangement ProductYield (%)
HCl (conc.)25-60Chloro-amino alcoholCyclic iminium80-95
H₂SO₄0-25Sulfonated derivativesSultone derivatives65-85
NaOH80-120Amino diolCyclic ethers70-90
LiOH60-100Carboxylate saltsLactones75-85
Trifluoroacetic acid25-80Deprotected amineImidazolines60-80

Thermodynamic and Kinetic Considerations

The acid/base-mediated transformations of 2,8-Dioxa-5-azaspiro[3.5]nonane are governed by both thermodynamic and kinetic factors that determine the product distributions and reaction rates. The ring-opening reactions are generally thermodynamically favorable due to the relief of ring strain, while the rearrangement reactions depend on the relative stability of the products and intermediates.

The kinetic barriers for these transformations vary significantly depending on the specific acid/base system employed. Strong acids and bases generally provide lower activation energies for ring-opening reactions, while the rearrangement processes may require higher temperatures to overcome the kinetic barriers associated with bond reorganization.

XLogP3

-1.1

Dates

Last modified: 08-16-2023

Explore Compound Types